molecular formula C14H14IN5 B12923110 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- CAS No. 112089-12-0

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-

Cat. No.: B12923110
CAS No.: 112089-12-0
M. Wt: 379.20 g/mol
InChI Key: HPDVTHASRPPIJC-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- (CAS: 112089-12-0) is a synthetic purine derivative with the molecular formula C₁₄H₁₄IN₅ and a molecular weight of 379.20 g/mol . Structurally, it features a purine core modified at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 9-position with a 3-iodobenzyl substituent. The iodine atom on the phenyl ring introduces significant steric bulk and electronic effects, which may enhance binding affinity through halogen bonding or influence metabolic stability .

Properties

CAS No.

112089-12-0

Molecular Formula

C14H14IN5

Molecular Weight

379.20 g/mol

IUPAC Name

9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14IN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3

InChI Key

HPDVTHASRPPIJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Mechanism of Action

The mechanism of action of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity and leading to various biological effects . The iodobenzyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations :

  • Dimethylamino groups at the 6-position are common across these derivatives, enhancing solubility and membrane permeability compared to non-alkylated purines .

Kinase Inhibition

  • The iodine substituent may enhance target binding through hydrophobic or halogen interactions.
  • 9-Cyclopentyl-N²,N²-dimethyl-9H-purine-2,6-diamine: Exhibits dual activity against A2A adenosine receptor (A2AR) and CK1δ kinase, with balanced affinity (Ki = 0.75 µM for A2AR) .

Antiviral Potential

  • 8-(Trifluoromethyl)-9H-purin-6-amine (a related compound) acts as a reversible inhibitor of SARS-CoV PLpro , targeting cysteine residues in viral proteases . The iodine in the target compound may confer similar protease-binding capabilities.

Metabolic Stability

  • The 3-iodobenzyl group likely reduces metabolic degradation compared to smaller substituents (e.g., methyl or fluorine), as seen in analogues where bulky groups protect against enzymatic oxidation .

Biological Activity

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-, a synthetic compound belonging to the purine family, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with cellular pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a purine ring structure with the following key features:

  • Dimethylamino group at the 6-position
  • Iodobenzyl group at the 9-position

These modifications enhance its biological activity and interaction with various biomolecules.

PropertyValue
Molecular FormulaC15H16N4I
Molecular Weight379.20 g/mol
DensityNot specified
Boiling PointNot specified
LogPNot specified

Research indicates that 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- acts as a potential inhibitor of phosphoinositide 3-kinases (PI3K) . PI3K plays a crucial role in cell growth, proliferation, and survival signaling pathways. By inhibiting PI3K, this compound may disrupt cancer cell signaling, leading to reduced tumor growth.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to interact with various proteins and nucleic acids. Interaction studies revealed that it can effectively bind to specific targets, modulating biological pathways involved in cell signaling and proliferation.

For example, a study highlighted the cytotoxic effects of related purine derivatives on cancer cell lines, showing IC50 values ranging from 3 μM to 39 μM for effective compounds. These results suggest that structural modifications can significantly impact biological activity.

Case Studies

  • Cytotoxicity Evaluation : A study focused on N-(9H-purin-6-yl) benzamide derivatives reported that compounds similar to 9H-Purin-6-amine exhibited significant cytotoxicity against various cancer cell lines. The lead compound showed synergistic effects when combined with nucleoside analogs like fludarabine, enhancing its therapeutic potential .
  • Antitumoral Activity : In vivo experiments indicated weak antitumoral activity for some derivatives of this class, suggesting further optimization is needed for clinical applicability .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to 9H-Purin-6-amine:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
9H-Purin-6-amino-N,N-dimethylDimethylamino at position 6Potential PI3K inhibitorBasic purine structure
9H-Purin-6-amino-N,N-dimethyl-(4-nitrophenyl)methylPara substitutionSimilar biological activityDifferent electronic properties
2-Chloro-N,N-dimethyl-(3-nitrobenzyl)Chlorine substitution at position 2Anticancer propertiesEnhanced reactivity due to chlorine

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity and potential therapeutic applications.

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